molecular formula C17H19BrN4O3 B213967 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Numéro de catalogue B213967
Poids moléculaire: 407.3 g/mol
Clé InChI: HHWCZEOKCBPPGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential applications in cancer treatment.

Mécanisme D'action

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 acts by inhibiting several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and physiological effects:
4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in cell growth and proliferation, including ERK and AKT. It also inhibits the production of angiogenic factors, such as VEGF, which are involved in the growth of new blood vessels that supply tumors with nutrients and oxygen. Additionally, it has been shown to induce autophagy, a process by which cells digest and recycle their own components, which may contribute to its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has several limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may be cell-type specific, which can make it difficult to generalize its effects across different types of cancer cells.

Orientations Futures

There are several future directions for research on 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 treatment. Additionally, there is ongoing research on the use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 in other diseases, such as cardiovascular disease and inflammatory disorders.

Méthodes De Synthèse

The synthesis of 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate to form the corresponding urea derivative. The resulting compound is then reacted with ethyl bromoacetate to produce the final product, 4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006.

Applications De Recherche Scientifique

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been used in combination with other drugs to enhance their efficacy in cancer treatment.

Propriétés

Nom du produit

4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide

Formule moléculaire

C17H19BrN4O3

Poids moléculaire

407.3 g/mol

Nom IUPAC

4-bromo-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H19BrN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23)

Clé InChI

HHWCZEOKCBPPGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

SMILES canonique

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.